molecular formula C13H17NO2 B1381238 1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1803591-59-4

1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B1381238
M. Wt: 219.28 g/mol
InChI Key: GKXUZTINRJOQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

For instance, 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . Similarly, 1,3,5-triazine aminobenzoic acid derivatives have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .

These compounds are synthesized using various methods, including conventional methods and microwave irradiation . The synthesized compounds are then characterized using techniques such as FT-IR, NMR, mass spectra, and elemental analysis .

The results of these studies have shown that these compounds have significant potential in the field of medicinal chemistry. For example, some 1,2,4-triazole products have been introduced as an antimicrobial agent and various medicines . Similarly, some 1,3,5-triazine aminobenzoic acid derivatives have shown antimicrobial activity comparable to that of ampicillin .

Safety And Hazards

This involves studying the toxicity of the compound and precautions to be taken while handling it .

Future Directions

This involves discussing potential applications of the compound and directions for future research .

properties

IUPAC Name

1-amino-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-8(2)10-7-13(14,12(15)16)11-6-4-3-5-9(10)11/h3-6,8,10H,7,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXUZTINRJOQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 2
1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 3
1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 4
1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 5
1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 6
1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

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